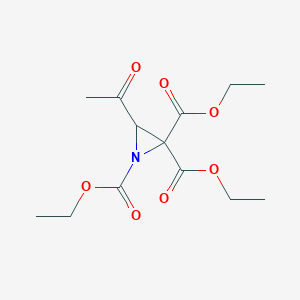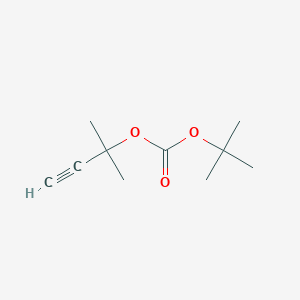
Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both cyclohexylmethyl and 7-hydroxy-1-naphthalenyl groups, imparts specific chemical and physical properties that make it of interest to researchers and industry professionals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of cyclohexylmethylamine with 7-hydroxy-1-naphthaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to form the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce cyclohexylmethylamines or naphthyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the hydroxyl group and the urea moiety can interact with biological targets in specific ways.
Medicine
In medicinal chemistry, Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- may be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants, lubricants, and polymers. Its unique properties can enhance the performance of these products.
Mecanismo De Acción
The mechanism by which Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the urea moiety can participate in various interactions, such as hydrogen bonding and van der Waals forces, with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-(cyclohexylmethyl)-N’-(phenyl)-: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Urea, N-(cyclohexylmethyl)-N’-(4-hydroxyphenyl)-: Contains a hydroxyl group on a phenyl ring, which may have different electronic and steric effects compared to the naphthalenyl group.
Urea, N-(cyclohexylmethyl)-N’-(2-hydroxy-1-naphthalenyl)-: Similar structure but with the hydroxyl group in a different position, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the cyclohexylmethyl and 7-hydroxy-1-naphthalenyl groups in Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
648420-45-5 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H22N2O2/c21-15-10-9-14-7-4-8-17(16(14)11-15)20-18(22)19-12-13-5-2-1-3-6-13/h4,7-11,13,21H,1-3,5-6,12H2,(H2,19,20,22) |
Clave InChI |
CPGARSWBAMUOPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester](/img/structure/B12610797.png)
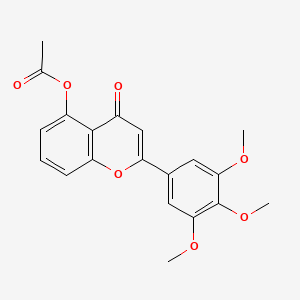
![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)

![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
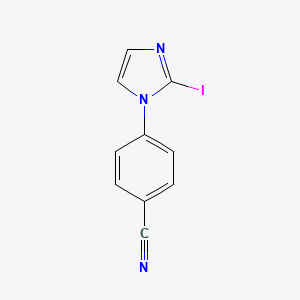

![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)
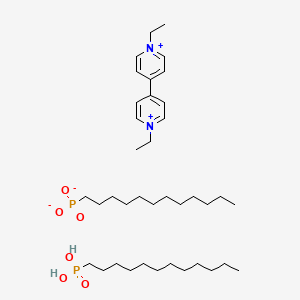

![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
